molecular formula C4H10ClF2NO2S B2521457 3-(Difluoromethylsulfonyl)propan-1-amine;hydrochloride CAS No. 2490400-70-7

3-(Difluoromethylsulfonyl)propan-1-amine;hydrochloride

Cat. No.: B2521457
CAS No.: 2490400-70-7
M. Wt: 209.64
InChI Key: ZIRWEQVKXJAKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethylsulfonyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C4H10ClF2NO2S. It is a solid substance that is typically stored at 4°C and protected from light

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Studies have explored the microbial degradation pathways for polyfluoroalkyl chemicals, highlighting the environmental persistence and toxic profiles of perfluoroalkyl acid (PFAA) precursors. The degradation processes can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), indicating the need for a comprehensive evaluation of environmental fate and effects of these precursors (Liu & Mejia Avendaño, 2013).

Adsorption Behavior and Mechanism

Research into the adsorption behavior of perfluorinated compounds on various adsorbents has identified amine groups as having high adsorption capacity for PFAS. Understanding the adsorption mechanisms is crucial for the development of effective removal strategies from water or wastewater (Du et al., 2014).

PFAS Removal by Amine-Functionalized Sorbents

The efficiency of amine-containing sorbents in PFAS removal has been critically analyzed, showing potential for municipal water and wastewater treatment. These findings stress the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the design of next-generation sorbents (Ateia et al., 2019).

Environmental-Friendly Alternatives to Acid Cleaning

Sulfamic acid has been presented as an environment-friendly alternative electrolyte for industrial acid cleaning and corrosion inhibition, showcasing the potential for safer cleaning solutions and corrosion prevention methodologies (Verma & Quraishi, 2022).

Environmental Fate and Effects of PFAS

Comprehensive reviews have detailed the environmental fate, transport, and effects of PFAS in aquatic environments. These studies call for further research to understand the interactive toxicity, bioaccumulation, and ecosystem impacts of PFAS and their alternatives (Ahrens & Bundschuh, 2014).

Downstream Processing of Biologically Produced Chemicals

The downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, which may involve compounds like "3-(Difluoromethylsulfonyl)propan-1-amine; hydrochloride", has been critically reviewed, emphasizing the importance of efficient recovery and purification techniques to reduce production costs (Xiu & Zeng, 2008).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethylsulfonyl)propan-1-amine;hydrochloride involves several steps. One common method includes the reaction of 3-chloropropan-1-amine with difluoromethyl sulfone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure

Properties

IUPAC Name

3-(difluoromethylsulfonyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO2S.ClH/c5-4(6)10(8,9)3-1-2-7;/h4H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRWEQVKXJAKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)(=O)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490400-70-7
Record name 3-difluoromethanesulfonylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.